1H-Perfluorohexane

概述

描述

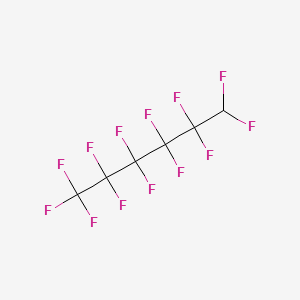

1H-Perfluorohexane, also known as tridecafluorohexane, is a fluorocarbon compound with the molecular formula C6HF13. It is a derivative of hexane where all hydrogen atoms except one are replaced by fluorine atoms. This compound is known for its unique properties, such as high chemical stability, low surface tension, and high gas solubility, making it useful in various industrial and scientific applications .

准备方法

1H-Perfluorohexane can be synthesized through several methods:

Direct Fluorination: This method involves the direct fluorination of hexane using elemental fluorine under controlled conditions. The reaction is highly exothermic and requires careful handling to avoid explosions.

Electrochemical Fluorination: This method uses an electrochemical cell where hexane is fluorinated using hydrogen fluoride as the electrolyte. This method is more controlled and safer compared to direct fluorination.

Industrial Production: Industrially, this compound is produced using a combination of direct and electrochemical fluorination methods to achieve high yields and purity

化学反应分析

1H-Perfluorohexane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Oxidation: Under extreme conditions, this compound can be oxidized to form perfluorohexanoic acid.

Reduction: Reduction reactions are rare due to the stability of the carbon-fluorine bonds.

Substitution: Nucleophilic substitution reactions can occur, but they require strong nucleophiles and high temperatures

科学研究应用

Solvent for Reactive Species

1H-Perfluorohexane is utilized as a solvent in chemical reactions involving highly reactive species. Its unique properties allow it to stabilize these species, facilitating various chemical processes. Additionally, it is employed in fluorous biphasic systems for efficient separation processes.

Modifier in Ethylene Oligomerization

Recent studies have demonstrated that this compound significantly enhances the activity of catalysts used in ethylene oligomerization. For instance, it improved the activity from to at elevated temperatures (90°C) . This enhancement is attributed to its ability to interact with trimethylaluminum in the catalyst system.

| Catalyst System | Activity (g/mol Cr·h) | Temperature (°C) |

|---|---|---|

| Without 1H-PFH | 90 | |

| With 1H-PFH | 90 |

Gas Transport Studies

In biological research, this compound's high gas solubility makes it an excellent candidate for studies involving oxygen transport. It has been used to investigate the dynamics of gas exchange in biological systems, particularly in the context of liquid ventilation techniques for treating respiratory distress .

Immunotoxicity Assessments

Research has shown that exposure to this compound can alter cytokine production and immune responses in human primary cell systems. A significant case study indicated that approximately 21% of tested perfluoroalkyl substances (PFAS), including this compound, exhibited bioactivity affecting lipid metabolism and immune responses .

Summary of Biological Studies

| Study Type | Findings | Concentration Range | Effects Observed |

|---|---|---|---|

| Rat Metabolism Study | Higher concentrations post-dosing | Single bolus dose | Slower elimination rates |

| Immunotoxicity Assessment | Altered cytokine production | 1–60 micromolar | Significant immune response changes |

| Aquatic Bioconcentration Study | Minimal uptake observed | Environmentally relevant levels | Long-term ecological concerns |

Contrast Agent in Imaging

In medical imaging, this compound serves as a contrast agent due to its unique physical properties. It enhances the visibility of structures during imaging procedures, facilitating better diagnosis and assessment of various conditions.

Liquid Ventilation

The compound is also being explored for its potential use in liquid ventilation systems. Its ability to form a monolayer on lung surfaces aids in preventing evaporation and enhancing gas exchange, making it a promising candidate for treating patients with severe respiratory issues .

Coolant in Electronics

In industrial settings, this compound functions as a coolant in electronic devices due to its thermal stability and low toxicity. Its inert nature makes it suitable for use in environments where chemical reactivity could pose risks.

Production of Fluorinated Polymers

The compound is utilized in the synthesis of fluorinated polymers and surfactants, which find applications in coatings, lubricants, and firefighting foams. Its unique properties contribute to the performance characteristics of these materials.

作用机制

The mechanism of action of 1H-Perfluorohexane is primarily based on its physical properties rather than chemical reactivity. Its high gas solubility allows it to transport gases like oxygen efficiently. In medical applications, it forms a monolayer on the surface of the lungs, preventing the evaporation of the aqueous phase of the tears and allowing efficient gas exchange .

相似化合物的比较

1H-Perfluorohexane is unique due to its single hydrogen atom, which differentiates it from fully fluorinated compounds like perfluorohexane (C6F14). Similar compounds include:

Perfluorohexane (C6F14): Fully fluorinated, used in similar applications but with different physical properties.

Perfluorooctane (C8F18): Longer chain, used in similar applications but with higher boiling points.

Perfluorodecane (C10F20): Even longer chain, used in high-temperature applications .

This compound stands out due to its unique balance of properties, making it versatile for various applications.

生物活性

1H-Perfluorohexane (1H-PFHx) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of 1H-PFHx, summarizing key research findings, case studies, and relevant data.

This compound is a member of the perfluoroalkane family, characterized by a fully fluorinated carbon chain. Its chemical formula is , and it is known for its stability and low reactivity, making it useful in various industrial applications, including as a processing aid in polymer production and as a solvent in chemical reactions .

Biological Activity Overview

The biological activity of 1H-PFHx has been investigated in several studies, focusing on its metabolism, toxicity, and potential health effects. Key findings are summarized below.

Metabolism and Pharmacokinetics

Research has indicated that 1H-PFHx can be metabolized in mammals, leading to the formation of other perfluorinated compounds. In a study involving Sprague-Dawley rats, 1H-PFHx was shown to be biotransformed into persistent metabolites after administration. The elimination half-lives were not directly measured for 1H-PFHx; however, it was suggested that its concentrations remained higher than those of its metabolites after 48 hours post-dosing, indicating slower elimination rates .

Toxicological Studies

Toxicological evaluations have highlighted potential immunotoxic effects associated with exposure to perfluoroalkyl substances (PFAS), including 1H-PFHx. A study assessing various PFAS for immunotoxicity found that certain derivatives exhibited significant effects on immune responses, although specific data on 1H-PFHx were limited .

Additionally, environmental assessments indicate that while 1H-PFHx is not readily biodegradable and has a long atmospheric half-life (approximately 31 years), it does not meet the criteria for being classified as toxic or bioaccumulative in aquatic organisms .

Case Study: Immunotoxicity Assessment

A comprehensive assessment evaluated the immunotoxic effects of several PFAS compounds, including variants similar to 1H-PFHx. The study found alterations in cytokine production and immune cell function at varying concentrations. Specifically, exposure to high concentrations resulted in significant changes in immune markers, suggesting potential risks associated with chronic exposure to PFAS compounds .

Case Study: Environmental Impact on Aquatic Life

Research on the bioconcentration of PFAS in aquatic environments revealed that while 1H-PFHx is not highly bioaccumulative, its persistence raises concerns about long-term ecological impacts. An experimental study indicated minimal uptake in fish at environmentally relevant concentrations, but highlighted the need for further investigation into chronic exposure effects on aquatic life .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Concentration | Effects Observed |

|---|---|---|---|

| Rat Metabolism Study | Higher concentrations of 1H-PFHx observed post-dosing | Single bolus dose | Slower elimination rates |

| Immunotoxicity Assessment | Altered cytokine production | Various concentrations | Significant immune response changes |

| Aquatic Bioconcentration Study | Minimal uptake observed | Environmentally relevant levels | Long-term ecological concerns |

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF13/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSRKJAHJGCPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11CF2H, C6HF13 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188995 | |

| Record name | 1H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-37-3 | |

| Record name | 1H-Perfluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Perfluorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PERFLUOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837H3TP46U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1H-Perfluorohexane?

A1: this compound (also known as heptafluorocyclohexane) is a hydrofluoroalkane with the molecular formula C6HF7 and a molecular weight of 172.07 g/mol. While specific spectroscopic data is not provided in the excerpts, its structure can be inferred as a six-carbon chain with all but one carbon atom fully fluorinated.

Q2: How does the solubility of this compound compare to other hydrofluoroalkanes?

A: Research suggests that this compound exhibits a good model for the solubility of compounds in hydrofluoroalkane (HFA) propellants like HFA-134a and HFA-227. [] The solubilities in this compound were found to be approximately 11% and 26% of those in HFA-134a and HFA-227, respectively. [] This characteristic makes it a promising model propellant for studying the solubility of various compounds.

Q3: Has this compound been identified as a degradation product of any environmental contaminants?

A: Yes, this compound has been identified as a transformation product of 8:2 fluorotelomer alcohol (8:2 FTOH) degradation in AFFF-impacted soils under aerobic conditions. [] This finding, along with the identification of other perfluoroalkane-like compounds, points towards potential biological pathways for the degradation of PFAS at contaminated sites.

Q4: How does this compound behave as a modifier in ethylene tri/tetramerization reactions?

A: Studies show that this compound can significantly enhance the activity of a silicon-bridged N,P (PNSiP) ligand/Cr(III) catalyst system for ethylene tri/tetramerization. [] The addition of this compound as a modifier resulted in a remarkable increase in activity, producing higher yields of 1-hexene and 1-octene. [] This effect is attributed to its interaction with trimethylaluminum in the cocatalyst, enhancing the solubility of the Cr(III) catalyst. []

Q5: What are the thermal degradation products of perfluorooctanoic acid (PFOA) under an inert atmosphere, and how does this compound fit into this process?

A: Research indicates that when PFOA is heated above 450°C under a nitrogen atmosphere, it degrades into hydrofluoric acid (HF), carbon dioxide (CO2), and perfluoro-1-heptene. [] Furthermore, increasing the residence time during pyrolysis leads to the formation of additional products, including this compound. [] This suggests that this compound is a secondary product of PFOA thermal degradation.

Q6: What is the environmental fate of this compound?

A: While the provided excerpts don't delve into the specific degradation pathways of this compound, its identification as a product of both 8:2 FTOH and PFOA degradation suggests it can arise from the breakdown of larger fluorinated compounds. [, ] Further research is needed to understand its persistence, potential for bioaccumulation, and overall environmental impact.

Q7: Can this compound be used as a model to study the uptake and transformation of other fluorinated compounds in plants?

A: While not directly addressed in the provided research, the fact that this compound is a product of perfluorophosphinate (PFPiA) metabolism in wheat suggests it could serve as a starting point for investigating the fate of similar fluorinated compounds in plants. [] Understanding how plants metabolize and potentially detoxify this compound could offer insights into the broader behavior of fluorinated substances in agricultural settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。